molecular formula C10H10N2O B169492 (5-phenyl-1H-pyrazol-3-yl)methanol CAS No. 179057-19-3

(5-phenyl-1H-pyrazol-3-yl)methanol

Cat. No.: B169492
CAS No.: 179057-19-3
M. Wt: 174.2 g/mol
InChI Key: QWRIGBFLNPXQDK-UHFFFAOYSA-N
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Description

(5-phenyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C10H10N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a hydroxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often involve the use of ethanol as a solvent and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: (5-phenyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Nitro-substituted or halogen-substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1H-pyrazol-3-yl)methanol: Similar structure but with a methyl group instead of a phenyl group.

    (5-phenyl-1H-pyrazol-3-yl)carboxylic acid: Oxidized form of (5-phenyl-1H-pyrazol-3-yl)methanol.

    (5-phenyl-1H-pyrazol-3-yl)amine: Amine derivative of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a hydroxymethyl group on the pyrazole ring allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRIGBFLNPXQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303824
Record name 5-Phenyl-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-19-3
Record name 5-Phenyl-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179057-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-phenyl-1H-pyrazol-3-yl)methanol
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